Welcome to the BenchChem Online Store!
molecular formula C13H11N3O B1400554 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1033810-72-8

7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1400554
M. Wt: 225.25 g/mol
InChI Key: ZCUJWYCESPCMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08648087B2

Procedure details

Trifluoroacetic anhydride (2.62 mL, 18.9 mmol) was added dropwise to a solution of (Z)-N′-(4-(benzyloxy)pyridin-2-yl)-N-hydroxyformamidine (4.37 g, 17.9 mmol) in THF (180 mL), and the mixture was cooled to 0° C. The ice bath was then removed and the reaction was stirred for 12 hours. The reaction was concentrated to about 15-25 mL, then poured into 400 mL of iced 1 M NaOH. The mixture was stirred for 1 hour. The resulting white solids were collected by filtration, washed with hexanes, and dried under high vacuum for 1 hour to provide the desired product.
Quantity
2.62 mL
Type
reactant
Reaction Step One
Quantity
4.37 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(OC(=O)C(F)(F)F)=O.[CH2:14]([O:21][C:22]1[CH:27]=[CH:26][N:25]=[C:24](/[N:28]=[CH:29]\[NH:30]O)[CH:23]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C1COCC1>[CH2:14]([O:21][C:22]1[CH:27]=[CH:26][N:25]2[N:30]=[CH:29][N:28]=[C:24]2[CH:23]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
2.62 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
4.37 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=NC=C1)\N=C/NO
Name
Quantity
180 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was then removed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to about 15-25 mL
ADDITION
Type
ADDITION
Details
poured into 400 mL of iced 1 M NaOH
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting white solids were collected by filtration
WASH
Type
WASH
Details
washed with hexanes
CUSTOM
Type
CUSTOM
Details
dried under high vacuum for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=2N(C=C1)N=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.